molecular formula C22H17N3O B2989806 (3Z)-3-benzylidene-N-(cyanomethyl)-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide CAS No. 1365644-76-3

(3Z)-3-benzylidene-N-(cyanomethyl)-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide

Cat. No.: B2989806
CAS No.: 1365644-76-3
M. Wt: 339.398
InChI Key: GWJZONFZWUFMJE-UHFFFAOYSA-N
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Description

(3Z)-3-Benzylidene-N-(cyanomethyl)-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide is a synthetic small molecule featuring a cyclopenta[b]quinoline core substituted with a benzylidene group at position 3 (Z-configuration) and a cyanomethyl carboxamide at position 7.

Properties

IUPAC Name

(3Z)-3-benzylidene-N-(cyanomethyl)-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O/c23-12-13-24-22(26)20-17-8-4-5-9-19(17)25-21-16(10-11-18(20)21)14-15-6-2-1-3-7-15/h1-9,14H,10-11,13H2,(H,24,26)/b16-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJZONFZWUFMJE-PEZBUJJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C3N=C2C1=CC4=CC=CC=C4)C(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CC2=C(C3=CC=CC=C3N=C2/C1=C\C4=CC=CC=C4)C(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3Z)-3-benzylidene-N-(cyanomethyl)-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.

The compound's structure can be broken down as follows:

  • Core Structure : Cyclopenta[b]quinoline
  • Functional Groups : Benzylidene and cyanomethyl substituents

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For example, analogs of benzylidene derivatives have shown strong radical scavenging abilities in various assays, suggesting that this compound may possess similar capabilities.

Table 1: Antioxidant Activity Comparison

CompoundIC50 Value (µM)Reference
Kojic Acid24.09
Analog 117.62
Analog 31.12

Enzyme Inhibition

The compound's potential as a tyrosinase inhibitor has been explored in several studies. Tyrosinase is crucial in melanin synthesis and is a target for treating hyperpigmentation disorders.

Table 2: Tyrosinase Inhibition Data

CompoundIC50 Value (µM)Mechanism of Action
Kojic Acid24.09Competitive Inhibition
Analog 117.62Competitive Inhibition
Analog 30.08Stronger Binding Affinity

Study on Melanin Production

In a study involving B16F10 melanoma cells, the compound was tested for its effects on melanin production. The results indicated that this compound significantly inhibited melanin synthesis by reducing tyrosinase activity.

  • Experimental Setup : Cells were treated with various concentrations of the compound.
  • Results : A notable decrease in melanin levels was observed compared to control groups treated with kojic acid.

Kinetic Studies

Kinetic studies using Lineweaver-Burk plots demonstrated that the compound binds to tyrosinase at the active site, indicating a competitive inhibition mechanism. This suggests that the compound could effectively regulate melanin production in therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

Table 1: Key Structural Features of Compared Compounds
Compound Name Core Structure Substituents Functional Groups
(3Z)-3-Benzylidene-N-(cyanomethyl)-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide Cyclopenta[b]quinoline Z-benzylidene (C₆H₅CH=), N-(cyanomethyl)carboxamide Amide, nitrile, aromatic
(2Z)-2-(4-Cyanobenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) Thiazolo[3,2-a]pyrimidine Z-4-cyanobenzylidene, 5-methylfuran-2-yl, nitrile Nitrile, carbonyl, furanyl
(3E)-3-[[2,6-Bis(fluorophenyl)methylidene]-dihydrocyclopenta[b]quinoline-9-carboxylic acid Cyclopenta[b]quinoline E-2,6-difluorobenzylidene, carboxylic acid Carboxylic acid, fluoroaromatic
6,11-Dihydro-2-(5-methylfuran-2-yl)-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) Pyrimido[2,1-b]quinazoline 5-methylfuran-2-yl, nitrile Nitrile, furanyl, carbonyl
Key Observations:
  • Core Structure: The target compound’s cyclopenta[b]quinoline core (shared with the 3E-fluorinated derivative ) offers greater aromaticity and planarity compared to thiazolo-pyrimidine (11b) or pyrimido-quinazoline (12) systems, which may influence binding to hydrophobic pockets in biological targets.
  • The cyanomethyl carboxamide provides dual hydrogen-bonding capacity (amide NH and nitrile), unlike the carboxylic acid in or the single nitrile in 11b and 12 .

Physicochemical Properties

Table 3: Comparative Physical Data
Compound Melting Point (°C) IR Stretching (cm⁻¹) Molecular Formula
Thiazolo-pyrimidine 11b 213–215 3,423 (NH), 2,209 (CN), 1,719 (C=O) C₂₂H₁₇N₃O₃S
Pyrimido-quinazoline 12 268–269 3,217 (NH), 2,220 (CN) C₁₇H₁₀N₄O₃
Target Compound Not reported Predicted: ~3,300 (NH), ~2,250 (CN) Likely C₂₄H₁₈N₄O
  • Melting Points : Higher melting points in pyrimido-quinazoline (12) and thiazolo-pyrimidine (11b) suggest stronger crystalline packing due to planar cores and hydrogen-bonding nitriles. The target compound’s melting point is unreported but may be influenced by its carboxamide’s polarity.
  • IR/NMR : The target’s nitrile (CN) and amide (NH) stretches align with 11b and 12 , while the absence of carboxylic acid (as in ) avoids strong O–H stretches (~2,500–3,000 cm⁻¹).

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